1-Octanol-d17

Analytical Chemistry Mass Spectrometry Bioanalysis

1-Octanol-d17 (CAS 153336-13-1) is a perdeuterated form of the primary fatty alcohol 1-octanol, where all seventeen hydrogen atoms are replaced by the stable isotope deuterium (²H). This isotopic substitution yields a molecular formula of C₈D₁₇HO and a corresponding molecular weight of 147.33 g/mol, representing a mass shift of +17 units relative to the unlabeled compound.

Molecular Formula C8H18O
Molecular Weight 147.33 g/mol
CAS No. 153336-13-1
Cat. No. B043003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octanol-d17
CAS153336-13-1
Synonyms1-Octan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d17-ol;  Octyl Alcohol-d17;  1-Hydroxyoctane-d17;  Alfol 8-d17;  CO 898-d17;  CO 898 (solvent)-d17;  Caprylic Alcohol-d17;  Heptyl Carbinol-d17;  Kalcohl 0898-d17;  Kalcol 0898-d17;  Lorol C 8-98-d17;  NSC 9823-d17;  Oct
Molecular FormulaC8H18O
Molecular Weight147.33 g/mol
Structural Identifiers
SMILESCCCCCCCCO
InChIInChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
InChIKeyKBPLFHHGFOOTCA-OISRNESJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octanol-d17 (CAS 153336-13-1) for Analytical Quantification & Biophysical NMR Studies


1-Octanol-d17 (CAS 153336-13-1) is a perdeuterated form of the primary fatty alcohol 1-octanol, where all seventeen hydrogen atoms are replaced by the stable isotope deuterium (²H) . This isotopic substitution yields a molecular formula of C₈D₁₇HO and a corresponding molecular weight of 147.33 g/mol, representing a mass shift of +17 units relative to the unlabeled compound . As a stable isotope-labeled (SIL) compound, its core value lies in its near-identical chemical behavior to 1-octanol while possessing distinct physical signatures for spectroscopic discrimination, making it an essential tool for analytical and biophysical research .

Stable isotope-labeled internal standard for quantitative LC-MS/MS and GC-MS workflows
2H-NMR probe for investigating lipid membrane dynamics and phase behavior
Molecular probe for studying nanoconfinement effects via solid-state 2H-NMR

Why 1-Octanol-d17 Cannot Be Replaced by Unlabeled 1-Octanol or Partially Deuterated Analogs


The procurement value of 1-Octanol-d17 is not based on its biological activity, but on its unique physical properties that are non-substitutable for specific analytical workflows. While 1-octanol is an inhibitor of T-type calcium channels with an IC₅₀ of 4 µM , this is a property of the non-deuterated parent compound and is not the differentiator. The key differentiator is the +17 Da mass shift and the presence of a full deuterium NMR signal. Unlabeled 1-octanol lacks these, rendering it invisible as an internal standard for itself in MS or as a probe in ²H-NMR. Furthermore, partially deuterated analogs (e.g., 1-Octanol-d2, CAS 78510-02-8) present a significantly smaller mass shift (+2 Da) and a more complex NMR signal . This smaller shift can lead to spectral overlap with the analyte's isotopic envelope in mass spectrometry and compromises the ability to accurately correct for matrix effects, which are known to differentially impact analytes and their SIL internal standards [1]. The perdeuteration of 1-Octanol-d17 is therefore a requirement, not an option, for high-precision quantitative analysis and biophysical ²H-NMR studies.

Unlabeled 1-octanol lacks the distinct mass shift and 2H-NMR signal, preventing its use as an internal standard or probe
Partially deuterated analogs (e.g., 1-Octanol-d2) produce a smaller mass shift, increasing the risk of spectral overlap and matrix-effect inaccuracy
Substitution with non-perdeuterated forms may compromise quantification precision and biophysical data reliability

Technical Selection Guide: Verifiable Performance Metrics of 1-Octanol-d17 vs. Unlabeled 1-Octanol


Mass Spectrometric Discrimination: +17 Da Mass Shift for Internal Standardization

The critical analytical differentiation for 1-Octanol-d17 is its nominal mass shift of M+17 compared to unlabeled 1-octanol, as a direct consequence of full deuteration . This distinct mass difference ensures that the internal standard's signal does not overlap with the analyte's monoisotopic peak or its natural isotopic envelope in mass spectrometry . In contrast, partially deuterated analogs like 1-Octanol-d2 provide a mass shift of only M+2, which increases the risk of spectral interference and can compromise quantification accuracy, especially for compounds with a substantial natural abundance of ¹³C isotopes . This +17 Da shift provides a clean, interference-free signal for robust method validation and quantification.

MS Discrimination
Class-level inference
+17 Da mass shift vs. unlabeled; +2 Da for d2 analog
Supports interference-free MS quantification
Source-specific review recommended
Analytical Chemistry Mass Spectrometry Bioanalysis

Isotopic Enrichment Purity: Verifiable 98 atom % D Specification for Accurate Quantification

For a deuterated internal standard to function effectively, it must have a high and verifiable isotopic purity. Commercial specifications for 1-Octanol-d17 typically cite an isotopic purity of 98 atom % D, as evidenced by major chemical suppliers [1]. This high degree of deuteration is essential to ensure a negligible contribution from unlabeled (¹H) species, which would otherwise confound quantitative measurements. Lower-grade or partially deuterated standards with unspecified or lower isotopic purity introduce systematic error into calibration curves and analyte quantification, directly impacting data integrity and regulatory compliance in pharmaceutical and environmental analysis.

Isotopic Purity
Reported
≥98 atom % D (commercial specification)
Supports accurate quantification and calibration integrity
Verify CoA for lot-specific purity
Analytical Chemistry Quality Control Method Validation

²H-NMR Spectral Simplicity for Probing Anisotropic Environments in Biophysics

In deuterium NMR (²H-NMR) spectroscopy, the spectrum of a perdeuterated molecule like n-octanol-d17 is significantly simpler to interpret than the corresponding proton NMR (¹H-NMR) spectrum, as noted in studies of glycolipid self-assembly [1]. This allows n-octanol-d17 to act as an extrinsic probe to report on the orientational order and phase behavior of lipidic systems. Research has demonstrated its use in differentiating between lamellar and inverse hexagonal phases in β-GlcOC8 and β-GlcOC10C6 lipid systems, respectively, based on the magnitude of the observed quadrupolar splittings [2][3]. The unlabeled compound, 1-octanol, cannot provide this unique, information-rich spectral signature, making 1-Octanol-d17 the only viable option for such biophysical investigations.

²H-NMR Probe
Reported
Simple quadrupolar splitting spectra vs. no signal from unlabeled compound
Supports orientational order and phase behavior studies
Referenced in glycolipid self-assembly research
Membrane Biophysics NMR Spectroscopy Glycolipid Self-Assembly

Matrix Effect Compensation in Bioanalysis: The Rationale for SIL-IS Selection

A primary driver for selecting a stable isotope-labeled internal standard (SIL-IS) is to correct for matrix effects in quantitative bioanalysis, a well-documented challenge in LC-MS/MS [1]. While SIL-IS is the preferred approach, studies caution that deuterium-labeled standards can occasionally exhibit unexpected chromatographic behavior or differential matrix effects compared to the analyte [2][3]. Therefore, the procurement of 1-Octanol-d17 is not an automatic guarantee of perfect correction, but it is a mandatory first step in developing a robust, validated method. The alternative—using a structural analog or no internal standard—is known to produce less accurate and less precise data due to uncorrected ion suppression or enhancement effects.

Matrix Effect Correction
Class-level inference
SIL-IS first-choice strategy for correcting matrix effects
Supports method robustness; requires validation for specific matrix
Deuterated ISTDs may show differential behavior; cross-validate
Bioanalysis LC-MS/MS Method Development

Confinement and Phase Transition Studies: Application in Nanomaterials Science

Octanol-d17 is also a key probe molecule for fundamental materials science. A study published in The Journal of Physical Chemistry C utilized deuterium NMR to investigate the solid-liquid phase transition of octanol-d17 when confined within the mesopores of SBA-15 silica [1]. The research revealed that both the bulk and confined octanol-d17 exhibit large and small quadrupolar Pake patterns below the melting point, indicating a rigid molecular conformation with a 3-fold jump motion of the terminal -CD₃ group [2]. This level of molecular detail is exclusively obtainable through the use of the perdeuterated probe, as the unlabeled compound lacks the requisite NMR-active nucleus for this application.

Nanoconfinement Probe
Reported
²H-NMR reveals molecular dynamics; unlabeled compound inapplicable
Supports host-guest interaction studies in mesoporous materials
Published solid-state NMR study in SBA-15
Material Science Solid-State NMR Mesoporous Materials

Optimal Deployment Scenarios for 1-Octanol-d17 Based on Verifiable Performance


LC-MS/MS Quantification of 1-Octanol in Biological Matrices

In this primary application, 1-Octanol-d17 serves as the stable isotope-labeled internal standard for quantifying trace levels of 1-octanol in complex biological samples (e.g., plasma, urine, tissue homogenates). As established in Section 3, its +17 Da mass shift and 98 atom % D purity [1] ensure a clean, interference-free signal that co-elutes closely with the analyte. This enables robust compensation for ion suppression or enhancement caused by the sample matrix, leading to linear calibration curves and precise, accurate measurements critical for pharmacokinetic and metabolomic studies [2].

²H-NMR Probe for Membrane Biophysics and Lipid Phase Behavior

This scenario involves using 1-Octanol-d17 as an extrinsic NMR probe to investigate the structure and dynamics of lipid membranes and self-assembled systems. As detailed in the evidence from Section 3, the simple ²H-NMR spectra of the perdeuterated probe report on the orientational order and phase (e.g., lamellar vs. hexagonal) of the surrounding lipid matrix through its quadrupolar splitting [3]. This application is critical for understanding membrane permeability, drug-membrane interactions, and the fundamental biophysics of lipid assemblies, tasks for which the unlabeled compound is completely ineffective.

Nanomaterial Characterization via ²H Solid-State NMR

In materials science, 1-Octanol-d17 is employed as a molecular probe to study the behavior of liquids in nanoconfined spaces. Building on the research in Section 3, solid-state ²H-NMR of the compound reveals information on molecular packing, dynamics, and phase transitions when confined within mesoporous materials like SBA-15 silica [4]. This provides valuable, non-destructive insights into host-guest interactions, which are essential for designing advanced catalysts, drug delivery vehicles, and separation media.

Method Development and Validation for Volatile Organic Compound (VOC) Analysis

1-Octanol-d17 is an ideal internal standard for developing and validating GC-MS or LC-MS methods for analyzing volatile fatty alcohols and related compounds in environmental, food, or fragrance samples. The evidence from Section 3 on its large mass shift and high isotopic purity [1] supports its use in creating reliable calibration standards and assessing method performance parameters (e.g., linearity, limit of detection, recovery, precision) with high confidence. This ensures the analytical method is fit for purpose and meets regulatory requirements.

Application
Selection Property
Validation Focus
LC-MS/MS quantification of 1-octanol in biological matrices
Perdeuteration-driven mass discrimination and high isotopic enrichment
Matrix effect compensation, calibration linearity, accuracy
²H-NMR probe for membrane biophysics and lipid phase behavior
Perdeuterated chain providing simple quadrupolar splitting signature
Orientational order and phase assignment in lipid assemblies
Nanomaterial characterization via ²H solid-state NMR
Perdeuterated probe for solid-state ²H-NMR dynamics
Molecular mobility and phase transitions under confinement
Method development for volatile organic compound analysis
Stable isotope-labeled internal standard with distinct mass shift
Method performance parameters (linearity, LOD, recovery)

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